molecular formula C14H22N4O B2775615 (E)-4-(Dimethylamino)-N-[[3-(dimethylamino)pyridin-2-yl]methyl]but-2-enamide CAS No. 2411337-73-8

(E)-4-(Dimethylamino)-N-[[3-(dimethylamino)pyridin-2-yl]methyl]but-2-enamide

Cat. No. B2775615
CAS RN: 2411337-73-8
M. Wt: 262.357
InChI Key: OUCFHUSWRJMTLI-SOFGYWHQSA-N
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Description

“(E)-4-(Dimethylamino)-N-[[3-(dimethylamino)pyridin-2-yl]methyl]but-2-enamide” is a chemical compound with the IUPAC name n1,n1-dimethyl-n3-(pyridin-2-ylmethyl)propane-1,3-diamine . It is used as a building block in organic synthesis .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a transition metal-free synthesis of β-(pyridin-2-yl)-methyl ketones, using (pyridin-2-yl)methyl alcohols and ketones through the 2-pyridinylmethyl borrowing strategy, has been disclosed . This approach provides an efficient, available, and environmentally benign access, leading to alkylation products with broad functional group tolerance and excellent yields .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CN©CCCNCC1=NC=CC=C1 . This indicates that the molecule contains a pyridin-2-ylmethyl group attached to a dimethylamino propyl group.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, similar compounds have been involved in reactions such as the base-promoted C-alkylation of (pyridin-2-yl)-methyl alcohols with ketones via cleavage of unstrained C(sp3)–C(sp3) bonds .

properties

IUPAC Name

(E)-4-(dimethylamino)-N-[[3-(dimethylamino)pyridin-2-yl]methyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-17(2)10-6-8-14(19)16-11-12-13(18(3)4)7-5-9-15-12/h5-9H,10-11H2,1-4H3,(H,16,19)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCFHUSWRJMTLI-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCC1=C(C=CC=N1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCC1=C(C=CC=N1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-4-(dimethylamino)-N-{[3-(dimethylamino)pyridin-2-yl]methyl}but-2-enamide

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